1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
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Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
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Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is an indole-derived molecule with potential biological activities that have garnered research interest. Its complex structure incorporates both indole and pyrazole moieties, which are known for their diverse pharmacological properties.
The molecular formula of the compound is C20H19N5O3S with a molecular weight of 409.5 g/mol. The compound is characterized by a high purity level, typically around 95%.
Anticancer Activity
Research indicates that compounds containing indole and pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to possess antitumor activity against various cancer cell lines, including H460, A549, and HT-29. Studies have reported IC50 values indicating effective inhibition of cell growth, with some pyrazole derivatives demonstrating IC50 values as low as 0.08 µM against specific cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Pyrazole Derivative A | H460 | 0.08 | Autophagy induction |
Pyrazole Derivative B | A549 | 0.71 | Apoptosis induction |
Indole Derivative C | HT-29 | 7.01 | Inhibition of topoisomerase-IIa |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The presence of the indole structure enhances its ability to interact with bacterial targets, making it a candidate for further development in antimicrobial therapy .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 12 µg/mL |
M. tuberculosis | 25 µg/mL |
Anti-inflammatory Effects
Additionally, compounds similar to this one have demonstrated anti-inflammatory effects in various assays. The pyrazole moiety is recognized for its ability to inhibit inflammatory cytokines and pathways, suggesting that this compound may also exert similar effects .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. For instance, studies suggest that the compound may inhibit the Aurora-A kinase pathway, which is crucial for cell cycle regulation and has been implicated in various cancers .
Case Studies
Recent studies have highlighted the efficacy of similar indole-pyrazole compounds in preclinical models:
- Study on Indole-Pyrazole Derivatives : This study evaluated a series of derivatives for their cytotoxic effects against different cancer cell lines and found promising results with several compounds exhibiting significant growth inhibition.
- Antimicrobial Efficacy Against MRSA : Another study focused on the antimicrobial potential of indole derivatives against MRSA strains, revealing effective MIC values and suggesting further exploration into their therapeutic applications.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-4-24-17(14-11-23(2)22-18(14)27-3)20-21-19(24)28-12-16(26)25-10-9-13-7-5-6-8-15(13)25/h5-8,11H,4,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDKRTZRVBKZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CN(N=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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